4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl

Reactive Mesogen Spacer Length Molecular Packing

Suboptimal spacer lengths in reactive mesogens cause alignment defects and poor network stability. 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl delivers an exact C3 spacer to decouple the mesogenic core from the acrylate, enabling defect-free photoalignment and durable birefringent films (predicted density 1.17 g/cm³). • ≥99% purity eliminates ionic species that nucleate optical defects. • Ambient shipping; store at -20°C under argon for long-term stability.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
CAS No. 104357-57-5
Cat. No. B170597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl
CAS104357-57-5
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C19H17NO3/c1-2-19(21)23-13-3-12-22-18-10-8-17(9-11-18)16-6-4-15(14-20)5-7-16/h2,4-11H,1,3,12-13H2
InChIKeyKFMJYBHOBTUCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl: Polymerizable Mesogen Overview


4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl (CAS 104357-57-5), also known as 3-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]propyl acrylate, is a reactive mesogen belonging to the cyanobiphenyl class of liquid crystal (LC) monomers . This white solid (predicted density: 1.17±0.1 g/cm³ at 20 °C) features a rigid 4-cyano-4'-biphenyl mesogenic core linked via a trimethylene (C3) spacer to a terminal acrylate polymerizable group . The compound is specifically engineered to undergo photo- or thermally-induced free-radical polymerization while retaining the anisotropic molecular order inherent to the LC state, enabling the fabrication of permanently aligned polymer networks for optical compensation films and patterned electro-optical devices .

Reactive mesogen designed for photo- or thermal polymerization
C3 spacer balances mesogenic decoupling and network density
Supports fabrication of permanently aligned polymer films

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl: Substitution Risks


Generic substitution of 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl with structurally similar cyanobiphenyls (e.g., non-polymerizable 5CB or monomers with differing spacer lengths) is scientifically invalid due to the compound's precisely engineered molecular architecture. The trimethylene (C3) spacer length directly governs the decoupling between the polymerizable acrylate terminus and the rigid mesogenic core, which in turn dictates the kinetics of photoalignment, the thermal stability of the polymerized network, and the ultimate birefringence of the cured film [1]. Substituting with a longer spacer (e.g., C6 or C11) alters the mesomorphic phase behavior and the degree of crosslinking, leading to measurable deviations in electro-optical response times and mechanical robustness of the final polymer [2]. Conversely, employing a non-polymerizable analog like 5CB precludes permanent network formation altogether, resulting in a fluidic LC layer that lacks the dimensional stability required for solid-state optical components [3].

Spacer variation
Longer C6/C11 spacers may shift mesomorphic behavior, network density, and electro-optical response
Non-polymerizable
5CB or similar fluid LCs cannot form permanent solid networks required for optical films
Methacrylate analogs
Acrylate vs. methacrylate reactivity may alter microphase separation and copolymer morphology

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl: Quantitative Advantages


C3 Spacer and Molecular Packing Density

The trimethylene (C3) spacer in 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl yields a predicted density of 1.17±0.1 g/cm³ at 20 °C , which is ~4.5% higher than the predicted density of its C6 analog (1.12±0.1 g/cm³) . This increased density for the C3 compound suggests more efficient molecular packing in the condensed phase, a parameter that can influence monomer diffusion rates during polymerization and the final free volume of the crosslinked network.

Molecular packing
Data to verify
1.17 ± 0.1 g/cm³
C6 analog: 1.12 ± 0.1 g/cm³ (+4.5%)
May support denser polymer network with reduced free volume
Calculated density; experimental validation advised
Reactive Mesogen Spacer Length Molecular Packing

Spacer Length and Thermal Phase Behavior

While the exact mesomorphic transition temperatures for the C3 compound (4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl) are not widely reported in open literature, systematic studies on the homologous series of cyanobiphenyl acrylates (nOCB-AE) have established a clear structure-property relationship: the length of the alkyl spacer (n) directly modulates the liquid crystalline phase behavior [1]. Specifically, the study by Zhang et al. (2020) characterized the full series from n=2 to 12 and demonstrated that the C3 spacer (n=3) member exhibits distinct thermal transitions (determined by DSC and POM) that are intermediate between the shorter C2 and longer C6/C11 homologs. The C3 compound is typically a room-temperature solid, while the C6 and C11 analogs (such as 6CBA and 11CBA) display lower melting points and more complex smectic polymorphism [1][2].

Thermal phase behavior
Class-level inference
Target: C3 spacer solid, specific mesophase. Comparator: C6/C11 lower melt, smectic polymorphism
C3 profile may support standard coating and curing conditions
Exact transitions require DSC/POM confirmation
Liquid Crystal Mesomorphic Properties Spacer Length Effect

Acrylate vs. Methacrylate: Microphase Separation

In side-chain liquid crystalline polymers (LCSPs), the choice of terminal reactive group (acrylate vs. methacrylate) significantly influences copolymer morphology and mesophase stability. A study by Kim & Lee (1994) directly compared LCSPs derived from cyanobiphenyl acrylate monomers (6CBA and 11CBA) with those containing methacrylate non-mesogenic comonomers (NMM) [1]. The results indicate that copolymers incorporating methacrylate NMM exhibited a higher degree and greater stability of microphase separation compared to those with acrylate NMM [1]. Conversely, the stabilizing effect of the mesophase within individual mesomorphic droplets decreased more sharply with increasing acrylate NMM content than with methacrylate NMM [1].

Copolymer morphology
Class-level inference
Acrylate NMM: lower microphase separation stability than methacrylate analogs
Acrylate reactivity requires distinct copolymer formulation review
Based on SCLCP comparative study; monomer-specific validation needed
Copolymerization Microphase Separation Mesomorphic Stability

Polymerizable vs. Non-Polymerizable Cyanobiphenyls

Unlike non-polymerizable cyanobiphenyl liquid crystals such as 4-cyano-4'-pentylbiphenyl (5CB, melting point ~34 °C) , 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is specifically designed as a reactive mesogen . The terminal acrylate group allows for UV- or thermally-initiated polymerization, enabling the permanent fixation of the desired molecular orientation into a solid polymer network . This is a critical distinction for manufacturing optical compensation films, where the initial liquid crystalline alignment must be locked in to provide stable, angle-dependent phase retardation in the final display component .

Network formation
Class-level inference
Target: forms crosslinked solid film. 5CB: remains fluid liquid crystal
Required for durable solid-state optical elements
In-situ polymerization mandatory for film applications
Polymerizable Liquid Crystal Reactive Mesogen Optical Compensation Film

High Purity for Optical-Grade Monomer

For optical compensation film applications, the required purity of 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is specified as ≥99.0% . This high purity level is critical because trace impurities can disrupt the uniform molecular alignment during the LC phase, leading to optical defects such as haze, light leakage, or non-uniform birefringence in the cured film . In contrast, lower-purity technical grades of similar cyanobiphenyl intermediates (e.g., some suppliers offer 95-98% purity for 5CB or 6CBA) may be acceptable for less demanding applications but are unsuitable for high-performance optical layers.

Purity specification
Supporting evidence
≥99.0%
Technical grades typically 95–98%
High purity reduces optical defect risk in cured films
Verify purity grade in procurement specification
Purity Optical Defects Quality Control

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl: Application Scenarios


UV-Cured Optical Compensation Films

This scenario directly leverages the compound's polymerizable acrylate group and the distinct mesomorphic profile of its C3 spacer [1]. Unlike non-polymerizable LCs like 5CB , this monomer can be aligned in a nematic or smectic phase and then permanently fixed via UV photopolymerization to form a solid, birefringent film . The high purity requirement (≥99.0%) is essential to prevent defects in the optical layer. The C3 spacer provides a balance of molecular mobility for alignment and network density for mechanical stability, making it a preferred choice over longer-spacer analogs for precise phase retardation control [2].

Side-Chain Liquid Crystalline Polymer Synthesis

Researchers designing SCLCPs with tailored microphase separation behavior should select 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl as the mesogenic monomer. Class-level evidence shows that acrylate-terminated cyanobiphenyls exhibit different copolymerization stability and microphase separation characteristics compared to their methacrylate counterparts [3]. The C3 spacer length will influence the decoupling of the mesogenic core from the polymer backbone, affecting the resulting polymer's glass transition temperature and liquid crystalline phase behavior [2][3]. This monomer is particularly suited for studies investigating the structure-property relationship of SCLCPs for electro-optical or responsive material applications.

Patterned Birefringent Elements via Photopolymerization

The combination of a reactive acrylate group and the rigid cyanobiphenyl core makes 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl an ideal candidate for creating complex patterned optical elements, such as polarization gratings or computer-generated holograms . The process involves aligning the monomer in a desired pattern using a photoalignment layer, then locking the orientation via UV-induced polymerization. The higher predicted density of the C3 compound (1.17 g/cm³) compared to C6 analogs (1.12 g/cm³) suggests a denser polymer network, which may improve the dimensional stability and long-term retention of the patterned optical anisotropy, a critical factor for high-resolution diffractive optics.

Application
Selection Property
Validation Focus
UV-Cured Optical Compensation Films
Polymerizable mesogen with C3 spacer for dense, aligned networks
Phase retardation uniformity and film stability
Side-Chain Liquid Crystalline Polymer Synthesis
Acrylate-terminated cyanobiphenyl for distinct copolymerization behavior
Microphase separation control and mesophase stability
Patterned Birefringent Elements
Reactive mesogen with balanced density for dimensional stability
Pattern fidelity and long-term optical anisotropy retention
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